molecular formula C10H8ClFN2 B2413068 5-(chloromethyl)-3-(4-fluorophenyl)-1H-pyrazole CAS No. 1455462-26-6

5-(chloromethyl)-3-(4-fluorophenyl)-1H-pyrazole

Cat. No.: B2413068
CAS No.: 1455462-26-6
M. Wt: 210.64
InChI Key: BGWBDBGZAABFSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(chloromethyl)-3-(4-fluorophenyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a chloromethyl group at the 5-position and a fluorophenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-3-(4-fluorophenyl)-1H-pyrazole typically involves the reaction of 4-fluorophenylhydrazine with an appropriate chloromethyl ketone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, and a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-3-(4-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation of the chloromethyl group can lead to the formation of a carboxylic acid derivative.

    Coupling Reactions: The fluorophenyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and amines.

    Oxidation Products: Carboxylic acids or aldehydes, depending on the extent of oxidation.

    Coupling Products: Biaryl compounds with various functional groups.

Scientific Research Applications

5-(chloromethyl)-3-(4-fluorophenyl)-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-3-(4-fluorophenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluorophenyl group can enhance the compound’s binding affinity and selectivity towards its target. The chloromethyl group can also participate in covalent bonding with target proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 5-(chloromethyl)-1-(4-fluorophenyl)-4-isopropyl-2-phenylimidazole
  • 4-fluorophenylacetic acid
  • Phenylboronic pinacol esters

Uniqueness

5-(chloromethyl)-3-(4-fluorophenyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The combination of the chloromethyl and fluorophenyl groups provides a versatile scaffold for further functionalization and optimization in various applications.

This compound’s unique structure allows for diverse chemical modifications, making it a valuable tool in the development of new materials and pharmaceuticals

Properties

IUPAC Name

5-(chloromethyl)-3-(4-fluorophenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFN2/c11-6-9-5-10(14-13-9)7-1-3-8(12)4-2-7/h1-5H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWBDBGZAABFSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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